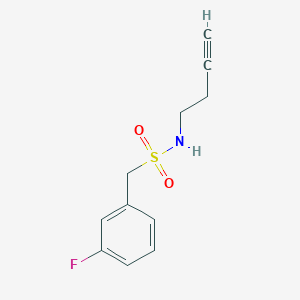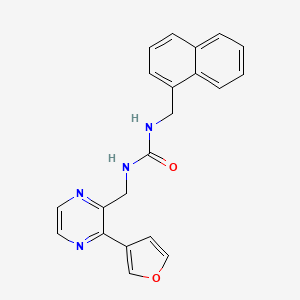
(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” is an organic compound with the molecular formula C8H9ClFNO . It has a molecular weight of 189.62 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a methoxy group, and a methanamine group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 189.615 and a density of 1.3±0.1 g/cm3 . Its boiling point is 261.2±35.0 °C at 760 mmHg . The compound is a liquid at ambient temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research has demonstrated methods to synthesize compounds closely related to (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, involves several steps including treatment with dichloromethyl methyl ether and titanium tetrachloride, indicating a multi-step process for creating structurally similar compounds (Zhou Yu, 2002).
Preparation of Derivatives : Another study focused on the preparation of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as biased agonists of serotonin 5-HT1A receptors. These derivatives have shown potential as antidepressant drug candidates, suggesting the therapeutic relevance of structurally similar compounds (J. Sniecikowska et al., 2019).
NMR Spectral Analysis : A research involving the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine produced a novel coumarin derivative, which was analyzed using NMR techniques. This highlights the use of this compound and its derivatives in the synthesis of new chemical entities (V. Dekić et al., 2020).
Inactivation of MAO-B : A study on the inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines, including derivatives with p-fluoro and p-chloro groups, revealed their potential as anti-Parkinsonian agents. This suggests the therapeutic applications of this compound in neurodegenerative diseases (C. Danzin et al., 1989).
Characterization of Aryloxyethyl Derivatives : The synthesis and characterization of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, indicating their potential as ERK1/2 phosphorylation-preferring serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity, showcases the therapeutic potential of similar compounds (J. Sniecikowska et al., 2019).
Analytical Characterization : A study on the analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, including those with 5-methoxy and 5-chloro groups, highlights the versatility of similar compounds in both medicinal and recreational applications (S. Brandt et al., 2017).
Therapeutic Potential
Potential Antidepressant Properties : The novel series of compounds related to this compound, particularly those targeting the serotonin 5-HT1A receptors, have demonstrated antidepressant-like activity, suggesting their potential in treating mental health disorders (J. Sniecikowska et al., 2019).
Neuroprotective Agents : Compounds with similar structures have shown potential as neuroprotective agents, which could be beneficial in conditions like Parkinson's disease and other neurodegenerative disorders (C. Danzin et al., 1989).
Safety and Hazards
“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be stored and handled under inert gas, protected from moisture, and kept in its original container .
Properties
IUPAC Name |
(3-chloro-5-fluoro-4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAZGTVOOKATFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2757031.png)




![N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2757039.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2757040.png)
![2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2757042.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2757045.png)
![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)
![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2757052.png)
